Helospectin II - 93585-83-2

Helospectin II

Catalog Number: EVT-15312500
CAS Number: 93585-83-2
Molecular Formula: C180H288N46O57
Molecular Weight: 4008 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Helospectin II is a neuropeptide derived from the venom of Heloderma lizards, specifically Heloderma suspectum and Heloderma horridum. It belongs to the vasoactive intestinal peptide (VIP) family, which is known for its role in vasodilation and modulation of blood pressure. Helospectin II exhibits significant vasodilatory and antihypertensive activities, effectively reducing blood pressure in vivo. Its structural and functional properties make it a subject of interest in pharmacological research, particularly concerning cardiovascular health and neurobiology .

Source and Classification

Helospectin II is classified as a nonamidated peptide that shares structural similarities with vasoactive intestinal peptide. It was isolated from the salivary gland venom of Heloderma lizards, which are known for their unique biochemical compounds. The peptide is part of a larger family that includes other vasoactive peptides like helodermin and helospectin I. These peptides are characterized by their ability to induce relaxation in vascular tissues and influence various physiological processes .

Synthesis Analysis

Methods

The synthesis of Helospectin II can be achieved through several methods, primarily solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. Each amino acid is temporarily protected to prevent undesired reactions during synthesis.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are coupled to the resin-bound peptide using coupling agents.
    • Protecting groups are removed selectively at each step to allow for further elongation of the peptide chain.
    • The final product is cleaved from the resin using specific cleavage cocktails (e.g., trifluoroacetic acid) that also remove protecting groups .
  2. Purification:
    • High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide.
    • Mass spectrometry can confirm the identity and purity of Helospectin II.
Molecular Structure Analysis

Structure

Helospectin II consists of a sequence of amino acids that contribute to its biological activity. The molecular formula is not explicitly stated in the sources but can be inferred based on its classification within the VIP family.

Data

  • Molecular Weight: Approximately 335.39 g/mol.
  • Amino Acid Composition: Typically contains around 30 amino acids with specific disulfide bonds that stabilize its structure.
  • Structural Analysis Techniques: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate its three-dimensional structure .
Chemical Reactions Analysis

Reactions

Helospectin II participates in various biochemical reactions, primarily related to its role as a vasodilator. It interacts with specific receptors in vascular tissues, leading to relaxation of smooth muscle cells.

Technical Details

  1. Vasodilation Mechanism:
    • Helospectin II mimics the action of vasoactive intestinal peptide by binding to VPAC receptors on vascular smooth muscle cells.
    • This binding triggers intracellular signaling pathways that result in increased intracellular cyclic adenosine monophosphate levels, promoting relaxation .
  2. Comparative Potency:
    • Studies indicate that Helospectin II has similar effects on blood pressure as vasoactive intestinal peptide but may exhibit lower potency at certain concentrations .
Mechanism of Action

The mechanism by which Helospectin II exerts its effects involves binding to specific receptors associated with the vasodilatory response. Upon receptor activation, several intracellular signaling cascades are initiated:

  1. Receptor Binding: Helospectin II binds to VPAC receptors, leading to conformational changes that activate G-proteins.
  2. Signal Transduction: The activated G-proteins stimulate adenylate cyclase, increasing levels of cyclic adenosine monophosphate within cells.
  3. Physiological Effects: Elevated cyclic adenosine monophosphate levels lead to relaxation of smooth muscle cells and subsequent vasodilation, contributing to reduced blood pressure .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline substance.
  • Solubility: Soluble in water and aqueous organic solvents.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but sensitive to oxidation due to methionine residues.
  • Half-life: The half-life in vivo is less than one minute, indicating rapid degradation which may limit therapeutic applications .
Applications

Helospectin II has several potential scientific uses:

  1. Pharmacological Research: Investigated for its potential therapeutic applications in treating hypertension and other cardiovascular disorders due to its vasodilatory properties.
  2. Neuroscience Studies: Explored for its role as a neuropeptide that may influence neural signaling pathways related to blood flow regulation.
  3. Comparative Studies: Used in comparative studies with other vasoactive peptides to understand their mechanisms and effects on vascular tissues .

Properties

CAS Number

93585-83-2

Product Name

Helospectin II

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C180H288N46O57

Molecular Weight

4008 g/mol

InChI

InChI=1S/C180H288N46O57/c1-22-93(14)140(172(275)212-115(66-87(2)3)149(252)190-78-136(240)196-125(79-227)165(268)217-129(83-231)169(272)223-143(100(21)236)175(278)218-130(84-232)177(280)224-63-33-42-132(224)170(273)203-114(41-32-62-189-180(186)187)176(279)226-65-35-44-134(226)178(281)225-64-34-43-133(225)171(274)219-131(85-233)179(282)283)220-168(271)128(82-230)215-155(258)113(55-58-138(243)244)202-160(263)119(70-91(10)11)208-162(265)121(73-102-45-49-105(237)50-46-102)209-152(255)109(39-27-30-60-182)199-153(256)111(53-56-135(185)239)201-159(262)118(69-90(8)9)204-146(249)95(16)193-156(259)116(67-88(4)5)205-150(253)108(38-26-29-59-181)197-144(247)94(15)192-157(260)117(68-89(6)7)207-161(264)120(71-92(12)13)206-151(254)110(40-28-31-61-183)200-166(269)127(81-229)216-163(266)122(74-103-47-51-106(238)52-48-103)210-154(257)112(54-57-137(241)242)198-145(248)96(17)195-173(276)141(98(19)234)222-164(267)123(72-101-36-24-23-25-37-101)213-174(277)142(99(20)235)221-147(250)97(18)194-158(261)124(76-139(245)246)211-167(270)126(80-228)214-148(251)107(184)75-104-77-188-86-191-104/h23-25,36-37,45-52,77,86-100,107-134,140-143,227-238H,22,26-35,38-44,53-76,78-85,181-184H2,1-21H3,(H2,185,239)(H,188,191)(H,190,252)(H,192,260)(H,193,259)(H,194,261)(H,195,276)(H,196,240)(H,197,247)(H,198,248)(H,199,256)(H,200,269)(H,201,262)(H,202,263)(H,203,273)(H,204,249)(H,205,253)(H,206,254)(H,207,264)(H,208,265)(H,209,255)(H,210,257)(H,211,270)(H,212,275)(H,213,277)(H,214,251)(H,215,258)(H,216,266)(H,217,268)(H,218,278)(H,219,274)(H,220,271)(H,221,250)(H,222,267)(H,223,272)(H,241,242)(H,243,244)(H,245,246)(H,282,283)(H4,186,187,189)/t93-,94-,95-,96-,97-,98+,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,140-,141-,142-,143-/m0/s1

InChI Key

LKDLKXMXYPSIRO-ZXFPMOGVSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.